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Compound of Interest

Compound Name: Alphitolic acid

Cat. No.: B1675453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Alphitolic acid is a naturally occurring pentacyclic triterpenoid of the lupane class, identified in

various plant species. It is structurally a derivative of betulinic acid, featuring hydroxyl groups at

the 2α and 3β positions. This compound has garnered significant scientific interest due to its

diverse pharmacological activities, including potent anti-inflammatory and anti-cancer

properties. Mechanistic studies reveal that its biological effects are largely mediated through

the inhibition of the Akt-NF-κB signaling pathway, a critical regulator of cell survival,

proliferation, and inflammation. This technical guide provides a comprehensive overview of the

chemical structure, stereochemistry, physicochemical properties, and spectroscopic data of

alphitolic acid. Additionally, it outlines a representative protocol for its isolation and details its

key signaling pathway, offering a valuable resource for researchers in natural product

chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure
Alphitolic acid is a hydroxylated derivative of betulinic acid, characterized by a lupane

skeleton. The core structure consists of five fused rings (A-E), with a carboxylic acid group at

position C-28 and an isopropenyl group at C-19.

Systematic IUPAC Name: (1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-

dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-
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1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-

carboxylic acid.

Common Synonyms: 2α-Hydroxybetulinic acid, Aophitolic acid, (2α,3β)-2,3-Dihydroxylup-

20(29)-en-28-oic acid.

Core Structure and Functional Groups
Scaffold: Lupane-type pentacyclic triterpenoid.

Key Functional Groups:

Carboxylic acid (-COOH) at C-28.

Two secondary hydroxyl (-OH) groups at C-2 and C-3.

An isopropenyl group [-C(CH₃)=CH₂] attached to ring E.

Stereochemistry
The stereochemistry of alphitolic acid is critical to its structure and biological function. The

hydroxyl groups on ring A are in a trans-diaxial orientation, with the C-2 hydroxyl group in an

alpha (α) configuration and the C-3 hydroxyl group in a beta (β) configuration. The complete

stereochemical configuration is defined by multiple chiral centers within its rigid ring system.

Identifier Value

Molecular Formula C₃₀H₄₈O₄

Molecular Weight 472.7 g/mol

CAS Number 19533-92-7
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Physicochemical and Spectroscopic Data
Precise experimental data for the physicochemical properties of alphitolic acid are not

consistently reported across the literature. The following tables summarize available

spectroscopic data, which is essential for its identification and characterization.

Physicochemical Properties
Property Value Notes

Appearance White to off-white powder
As reported by commercial

suppliers.

Melting Point Not consistently reported.

Experimental values are not

readily available in the

surveyed literature.

Specific Optical Rotation ([α]D) Not consistently reported.

Experimental values are not

readily available in the

surveyed literature.

Spectroscopic Data (NMR)
The structural elucidation of alphitolic acid relies heavily on Nuclear Magnetic Resonance

(NMR) spectroscopy. The following data were reported in DMSO-d₆ and CD₃OD.[1][2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Alphitolic Acid
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Position ¹³C NMR (δc, ppm)
¹H NMR (δH, ppm, mult., J in

Hz)

1 47.57 1.99 (m), 0.83 (m)

2 67.82 3.41 (ddd, J=11.3, 9.3, 4.4)

3 84.4 2.72 (d, J=9.3)

4 40.5 -

5 56.1 0.70 (d, J=9.0)

6 19.1 1.45 (m), 1.35 (m)

7 34.9 1.40 (m)

8 42.0 1.50 (m)

9 51.1 1.25 (m)

10 39.5 -

11 21.5 1.35 (m)

12 26.2 1.45 (m)

13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4)

14 43.6 -

15 30.2 1.40 (m)

16 32.8 1.45 (m)

17 57.6 -

18 49.11 1.52 (t, J=11.3)

19 47.00 2.96 (m)

20 150.60 -

21 30.62 1.40 (m)

22 37.00 1.40 (m)

23 28.5 0.90 (s)
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Position ¹³C NMR (δc, ppm)
¹H NMR (δH, ppm, mult., J in

Hz)

24 16.7 0.68 (s)

25 16.7 0.82 (s)

26 16.16 0.87 (s)

27 15.1 0.94 (s)

28 177.68 -

29 109.86 4.70 (d, J=1.8), 4.57 (d, J=1.8)

30 19.42 1.66 (s)

Note: NMR data can vary slightly based on the solvent and instrument used. The data

presented combines findings from multiple sources for a comprehensive overview.[1][2]

Experimental Protocols
Representative Isolation of Triterpenoids from Plant
Material
While a specific protocol for the isolation of pure alphitolic acid is not detailed in readily

available literature, a generalized procedure for extracting and separating triterpenoids from a

known source, such as the fruits of Ziziphus jujuba, is presented below. This protocol would

require further optimization for the targeted isolation of alphitolic acid.[3]

1. Plant Material Preparation:

Obtain dried fruits of Ziziphus jujuba.

Grind the material into a fine powder to maximize the surface area for extraction.

2. Solvent Extraction:

Macerate the powdered plant material (e.g., 1 kg) with an organic solvent. A common choice

is 95% ethanol (EtOH) or methanol (MeOH) at room temperature.
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Perform the extraction exhaustively (e.g., 3 x 5 L of solvent, 24 hours per extraction).

Combine the filtrates and concentrate them under reduced pressure using a rotary

evaporator to yield a crude extract.

3. Fractionation:

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of

increasing polarity. For example, partition sequentially against hexane, chloroform (CHCl₃),

and ethyl acetate (EtOAc). Triterpenoids like alphitolic acid are expected to partition into the

less polar fractions, such as chloroform and ethyl acetate.

Concentrate each fraction to dryness.

4. Chromatographic Purification:

Subject the triterpenoid-rich fraction (e.g., the CHCl₃ fraction) to column chromatography

over silica gel.

Elute the column with a gradient solvent system, typically starting with a non-polar solvent

like hexane and gradually increasing the polarity by adding ethyl acetate (e.g.,

hexane:EtOAc gradients from 100:0 to 0:100).

Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing

spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by

heating.

Combine fractions containing compounds with similar Rf values.

5. Final Purification:

Subject the semi-purified fractions containing the target compound to further purification

steps. This may involve repeated column chromatography or preparative High-Performance

Liquid Chromatography (HPLC) on a C18 (reverse-phase) or silica (normal-phase) column to

achieve high purity.
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Crystallization of the purified compound from a suitable solvent system (e.g.,

methanol/water) can yield pure alphitolic acid.

Preparation Extraction & Partition Purification
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Generalized workflow for the isolation of alphitolic acid from a plant source.

Biological Activity and Signaling Pathway
Alphitolic acid demonstrates significant biological activities, primarily as an anti-inflammatory

and anti-cancer agent. Its mechanism of action is closely tied to the modulation of key cellular

signaling pathways.

Anti-Cancer Activity
Alphitolic acid induces apoptosis (programmed cell death) and autophagy in cancer cells,

particularly in oral squamous cell carcinoma.[4] It suppresses the proliferation of cancer cells

with IC₅₀ values in the low micromolar range.[4]

Anti-Inflammatory Activity
The compound effectively down-regulates the production of pro-inflammatory mediators such

as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, with IC₅₀ values

of 17.6 µM and 22.7 µM, respectively.[4]

Core Signaling Pathway: Inhibition of Akt-NF-κB
The primary mechanism underlying the anti-cancer and anti-inflammatory effects of alphitolic
acid is the inhibition of the PI3K/Akt/NF-κB signaling cascade.[4]
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Akt Inhibition: Alphitolic acid decreases the phosphorylation of Akt, a key kinase that

promotes cell survival.

NF-κB Inhibition: By inhibiting Akt, it prevents the subsequent phosphorylation and

degradation of IκBα (inhibitor of NF-κB). This keeps NF-κB sequestered in the cytoplasm,

preventing its translocation to the nucleus.

Downstream Effects: The inhibition of NF-κB nuclear translocation leads to the down-

regulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and pro-

inflammatory cytokines.[4]
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Alphitolic acid inhibits the Akt/NF-κB signaling pathway.
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Conclusion
Alphitolic acid stands out as a promising natural product with significant therapeutic potential.

Its well-defined chemical structure and stereochemistry provide a solid foundation for further

investigation. The ability of alphitolic acid to potently inhibit the Akt-NF-κB signaling pathway

underscores its value as a lead compound for the development of novel anti-inflammatory and

anti-cancer drugs. This guide consolidates the key technical information on alphitolic acid to

support ongoing and future research efforts in medicinal chemistry and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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